molecular formula C19H16N6O3 B2724762 ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396864-59-7

ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2724762
CAS No.: 1396864-59-7
M. Wt: 376.376
InChI Key: MBMDQJQENQCDER-UHFFFAOYSA-N
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Description

Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with an ethyl carboxylate group at position 3 and a 2-phenyl-2H-1,2,3-triazole-4-amido moiety at position 4. The ethyl carboxylate group enhances solubility and serves as a reactive handle for further derivatization, while the triazole-amido substituent introduces hydrogen-bonding capabilities and aromatic interactions, critical for biological activity .

Properties

IUPAC Name

ethyl 5-[(2-phenyltriazole-4-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-2-28-19(27)15-11-20-24-9-8-13(10-17(15)24)22-18(26)16-12-21-25(23-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMDQJQENQCDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the triazole ring through a Huisgen cycloaddition reaction, followed by the construction of the pyrazolo[1,5-a]pyridine core via cyclization reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has shown promising results against various bacterial strains. For instance, derivatives of triazoles have been synthesized and evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating good efficacy in inhibiting bacterial growth .

Antifungal Properties

The compound also exhibits antifungal activity. Its structural analogs have been tested against Candida albicans, revealing that certain derivatives possess antifungal properties superior to traditional treatments like fluconazole . This suggests that this compound could be a candidate for further development as an antifungal agent.

Anticancer Potential

Research into the anticancer potential of triazole derivatives has been expanding. The compound's ability to interact with various biological targets may inhibit tumor growth and proliferation. Preliminary studies suggest that it could interfere with cancer cell metabolism or induce apoptosis in malignant cells .

Synthesis of Triazole Derivatives

The synthesis of this compound typically involves a multi-step process including the formation of the triazole ring through cycloaddition reactions with azides and terminal alkynes. Various methods have been employed to enhance yield and selectivity during synthesis .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to validate the chemical structure of this compound and its derivatives .

Biological Assays

In a recent study assessing the biological activity of triazole derivatives, this compound was subjected to antimicrobial testing using the disc diffusion method. Results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets such as enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis pathways . These studies provide insights into its mechanism of action and help identify potential therapeutic targets.

Mechanism of Action

The mechanism of action of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to interact with multiple pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate with structurally related analogs:

Structural Analogs with Triazole Substituents

Compound Name Substituents Key Differences Applications/Findings Reference
Ethyl 2-methyl-6-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)pyridine-3-carboxylate (17) - Position 6: 5-methyl-1-p-tolyl-triazole
- Position 2: Methyl group
- Triazole substituent : p-Tolyl vs. phenyl in target compound.
- Methyl group at position 2 alters steric hindrance.
Synthesized via condensation of pyrazolo precursors with triazole-containing reagents; no biological data reported.
4-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)thiazol-2-amine (25) - Thiazole core
- Triazole substituent at position 4
- Core structure : Thiazole vs. pyrazolo[1,5-a]pyridine.
- Triazole substituent : p-Tolyl vs. phenyl.
Demonstrated reactivity in coupling reactions with aryl diazonium salts to form azo derivatives (e.g., 26a–b).

Pyrazolo[1,5-a]Pyridine Derivatives with Carboxylate Esters

Compound Name Substituents Key Differences Applications/Findings Reference
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate - No substituent at position 5
- Simple ethyl carboxylate
- Lack of triazole-amido group reduces hydrogen-bonding potential. Widely used as a precursor for further functionalization (e.g., introduction of isoxazole or boronate groups).
Ethyl 5-((tert-butoxycarbonyl)amino)pyrazolo[1,5-a]pyridine-3-carboxylate - Position 5: Boc-protected amino group - Amino vs. triazole-amido group alters electronic properties. Used in peptide coupling reactions; Boc group enables controlled deprotection for drug discovery.
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate - Position 3: Isoxazole-diethylamino group
- Position 2: Phenyl
- Isoxazole core vs. triazole in target compound.
- Diethylamino group enhances solubility.
Exhibits antitumor activity due to isoxazole’s electron-deficient nature.

Pyrazolo[1,5-a]Pyrimidine Analogs

Compound Name Substituents Key Differences Applications/Findings Reference
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenyl pyrazolo[1,5-a]pyrimidine-3-carboxamide (8a) - Pyrazolo[1,5-a]pyrimidine core
- Carboxamide substituent
- Pyrimidine ring vs. pyridine in target compound.
- Carboxamide enhances binding to enzymes.
Synthesized via ultrasound-assisted methods; potential agrochemical applications.
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives - Ethylsulfonylpyridine substituent - Sulfonyl group increases hydrophilicity. Patented as pesticides and insecticides for crop protection.

Key Comparative Insights

  • Structural Flexibility : The target compound’s triazole-amido group distinguishes it from analogs with simpler esters (e.g., ) or isoxazole substituents (e.g., ). This group may enhance interactions with biological targets like kinases or proteases.
  • Synthetic Routes : Unlike derivatives synthesized via ultrasound-assisted methods (e.g., ), the target compound likely requires multi-step coupling reactions involving triazole precursors, as seen in .

Biological Activity

Ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antitubercular properties, anticancer effects, and enzyme inhibitory activities.

Chemical Structure and Synthesis

The compound features a unique pyrazolo[1,5-a]pyridine core linked to a triazole moiety. The synthesis typically involves the condensation of appropriate precursors followed by cyclization reactions. The presence of both the pyrazole and triazole rings enhances its biological profile by allowing interactions with various biological targets.

Antitubercular Activity

Recent studies have shown that derivatives of pyrazolo[1,5-a]pyridine, including the compound , exhibit promising antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from <0.002<0.002 to 0.381μg/mL0.381\,\mu g/mL against susceptible strains and <0.002<0.002 to 0.465μg/mL0.465\,\mu g/mL against resistant strains .
CompoundMIC (Mtb H37Rv)MIC (rINH)MIC (rRMP)
This compound<0.002 μg/mL<0.002 μg/mL<0.004 μg/mL

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies indicate that it can inhibit cancer cell proliferation through various mechanisms:

  • Thymidylate Synthase Inhibition : Some derivatives have shown significant thymidylate synthase inhibitory activity with IC50 values in the range of 1.951.95 to 4.24μM4.24\,\mu M, outperforming standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The compound acts as an inhibitor of several protein kinases involved in cell signaling pathways:

  • AXL and c-MET Kinase Inhibition : These kinases are implicated in cancer progression and metastasis; thus, their inhibition could provide therapeutic benefits in cancer treatment .

Study 1: Antitubercular Efficacy

In a study assessing the efficacy of various pyrazolo[1,5-a]pyridine derivatives against Mtb, the compound exhibited low cytotoxicity against Vero cells with IC50 values greater than 50μg/mL50\mu g/mL, indicating a high selectivity index .

Study 2: Anticancer Potential

A series of synthesized analogs were tested for their anticancer activity against different cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising results in inhibiting tumor growth .

Pharmacokinetic Properties

Pharmacokinetic studies have demonstrated favorable absorption and distribution characteristics for the compound:

RouteDose (mg/kg)AUC (h·μg/L)C max (μg/L)T max (h)T 1/2 (h)F (%)
Oral101563814284.675.1041
IV2.5900241520.083.49-

These results suggest good oral bioavailability and a reasonable half-life for therapeutic applications.

Q & A

Q. What are the common synthetic routes for ethyl 5-(2-phenyl-2H-1,2,3-triazole-4-amido)pyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : The compound is typically synthesized via a multi-step approach. A key intermediate, ethyl 3-amino-1H-pyrazole-4-carboxylate, is reacted with formylated active proton compounds (e.g., enaminones or acetylacetone derivatives) under acidic conditions. For example, KHSO₄ (2 equivalents) in ethanol at reflux promotes cyclization to form the pyrazolo[1,5-a]pyridine core . Subsequent functionalization (e.g., amidation or triazole coupling) introduces the 2-phenyl-1,2,3-triazole-4-amido moiety. Yields range from 87% to 95% depending on the substituents .

  • Table 1 : Representative Reaction Conditions and Yields

Starting MaterialReagent/ConditionsYield (%)Reference
Ethyl 3-amino-pyrazole-4-carboxylateKHSO₄, ethanol, reflux87–95
5-Amino-3-arylamino-pyrazolePentane-2,4-dione, 80°C89–93

Q. What spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key signals include the pyrazole C-H (δ 6.8–7.5 ppm), ester carbonyl (δ 165–170 ppm), and triazole protons (δ 7.9–8.3 ppm).
  • IR : Stretching frequencies for amide (1650–1680 cm⁻¹) and ester (1720–1740 cm⁻¹) groups are critical.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 418.49 for derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?

  • Methodological Answer : Optimization involves:
  • Catalyst Screening : Replace KHSO₄ with milder acids (e.g., p-TsOH) to reduce side reactions.
  • Solvent Systems : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Stoichiometry : Adjust molar ratios of amino-pyrazole to formylated compounds (1:1.2) to minimize unreacted starting material .
  • Temperature Control : Lower reaction temperatures (0–25°C) improve regioselectivity in cyclization steps .

Q. How is X-ray crystallography applied to determine the crystal structure of derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Key parameters include:
  • Crystal System : Triclinic (space group P1) with unit cell dimensions (e.g., a = 6.125 Å, b = 13.142 Å) .
  • Hydrogen Bonding : Intermolecular N-H···O interactions stabilize the lattice.
  • Refinement : H atoms are modeled using riding coordinates (C–H = 0.93–0.97 Å) with isotropic displacement parameters .

Q. How to resolve discrepancies in spectral data when synthesizing derivatives?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to detect side products (e.g., uncyclized intermediates).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrazole vs. triazole protons) .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. What methodologies assess the bioactivity of this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based protocols .
  • Cytotoxicity Screening : Test in cancer cell lines (e.g., MTT assay) with EC₅₀ calculations.
  • Molecular Docking : Simulate binding modes to triazole-recognizing active sites (e.g., using AutoDock Vina) .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying regioselectivity for pyrazolo[1,5-a]pyridine derivatives?

  • Methodological Answer : Regioselectivity depends on:
  • Electronic Effects : Electron-withdrawing groups (e.g., CO₂Et) direct cyclization to the 5-position .
  • Solvent Polarity : Polar solvents favor kinetically controlled pathways (e.g., 5-substitution over 7-substitution) .
  • Catalyst Choice : Brønsted acids (e.g., H2SO4) vs. Lewis acids (e.g., ZnCl₂) alter transition-state stabilization .

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